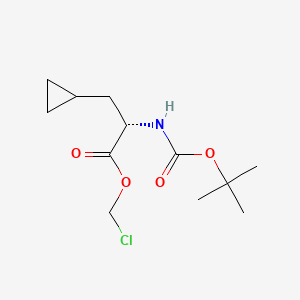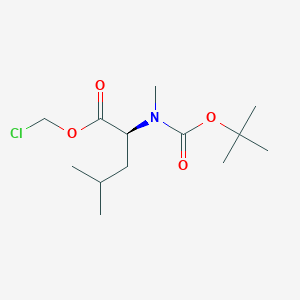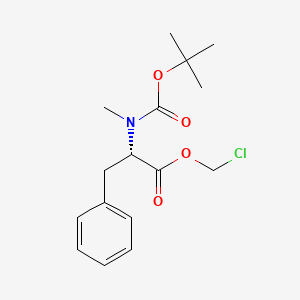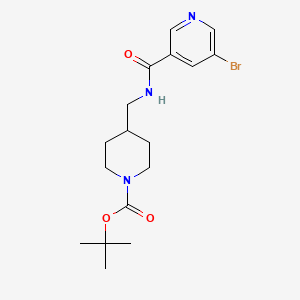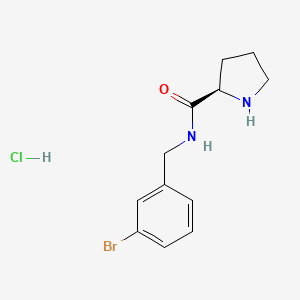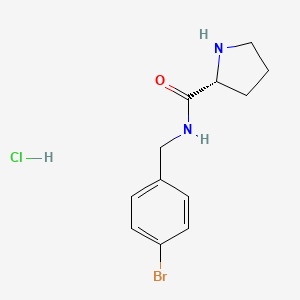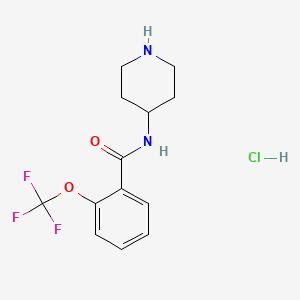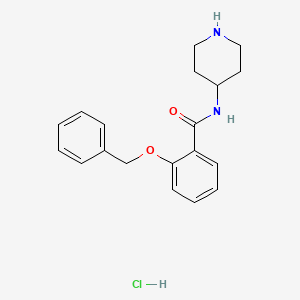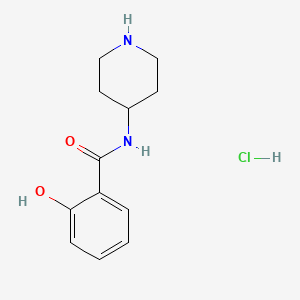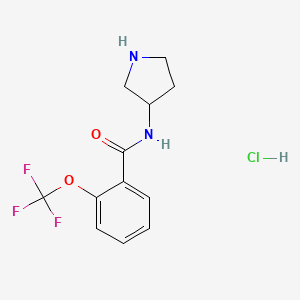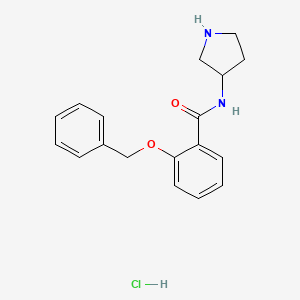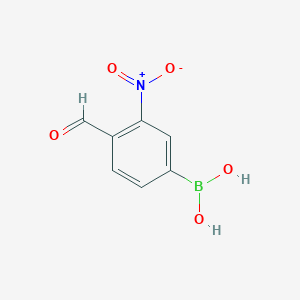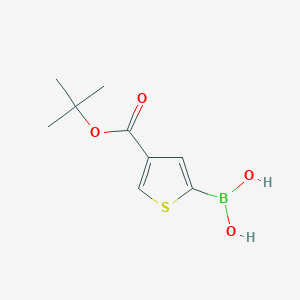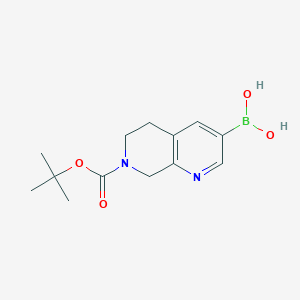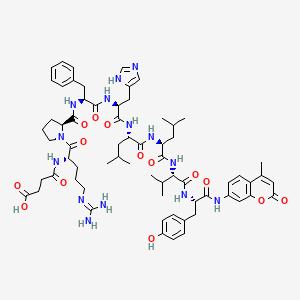
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of suc-arg-pro-phe-his-leu-leu-val-tyr-mca involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide by HPLC (high-performance liquid chromatography) to achieve a purity of ≥98%.
Analyse Des Réactions Chimiques
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the peptide’s side chains, affecting its stability and activity.
Substitution: This reaction can occur at specific amino acid residues, altering the peptide’s properties and interactions.
Common reagents used in these reactions include proteases, oxidizing agents like hydrogen peroxide, and reducing agents like DTT (dithiothreitol). The major products formed from these reactions are the cleaved peptide fragments and MCA .
Applications De Recherche Scientifique
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC has several scientific research applications:
Biochemistry: It is used as a substrate to study the activity of renin and proteinase A, providing insights into their enzymatic mechanisms.
Chemistry: Researchers use this peptide to investigate peptide synthesis methods and optimize reaction conditions.
Industry: It is employed in the production of diagnostic kits and assays for detecting protease activity.
Mécanisme D'action
The mechanism of action of suc-arg-pro-phe-his-leu-leu-val-tyr-mca involves its interaction with proteases like renin and proteinase A. These enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases MCA, which is fluorescent and can be measured to determine the enzyme’s activity . The molecular targets of this compound are the active sites of renin and proteinase A, where the peptide binds and undergoes cleavage .
Comparaison Avec Des Composés Similaires
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence and the presence of MCA, which provides a fluorescent readout. Similar compounds include:
Suc-gly-pro-mca: A substrate for different proteases, used in similar enzymatic assays.
Suc-ala-pro-ala-mca: Another peptide substrate with a different sequence, used for studying other proteases.
These compounds share the common feature of being peptide substrates with fluorescent tags, but they differ in their amino acid sequences and the specific proteases they target .
Propriétés
IUPAC Name |
4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H88N14O14/c1-36(2)27-47(59(87)75-48(28-37(3)4)62(90)79-57(38(5)6)64(92)78-49(31-41-17-20-44(81)21-18-41)58(86)72-42-19-22-45-39(7)29-56(85)94-53(45)33-42)74-61(89)51(32-43-34-69-35-71-43)76-60(88)50(30-40-13-9-8-10-14-40)77-63(91)52-16-12-26-80(52)65(93)46(15-11-25-70-66(67)68)73-54(82)23-24-55(83)84/h8-10,13-14,17-22,29,33-38,46-52,57,81H,11-12,15-16,23-28,30-32H2,1-7H3,(H,69,71)(H,72,86)(H,73,82)(H,74,89)(H,75,87)(H,76,88)(H,77,91)(H,78,92)(H,79,90)(H,83,84)(H4,67,68,70)/t46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWPXPMAGIGIX-MKYNKEEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H88N14O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


